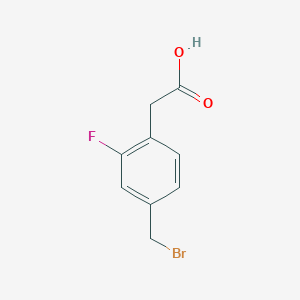
4-(Bromomethyl)-2-fluorophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-fluorophenylacetic acid is an organic compound that features both bromomethyl and fluorophenyl groups attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluorophenylacetic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 2-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-fluorophenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-fluorophenylacetic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-fluorophenylacetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Fluorophenylacetic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-2-fluorophenylacetic acid: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity.
Uniqueness
4-(Bromomethyl)-2-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and potential applications. The bromomethyl group is highly reactive in nucleophilic substitution reactions, while the fluorophenyl group can influence the compound’s electronic properties and biological activity.
Eigenschaften
Molekularformel |
C9H8BrFO2 |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-6-1-2-7(4-9(12)13)8(11)3-6/h1-3H,4-5H2,(H,12,13) |
InChI-Schlüssel |
TUDDOIZDPQJDSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


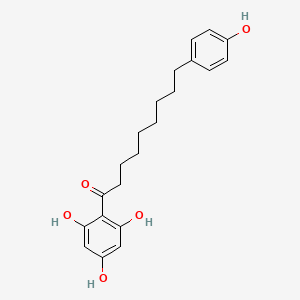
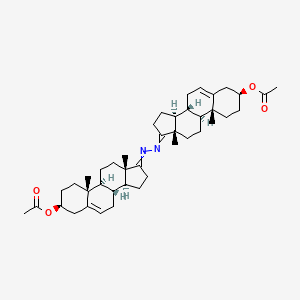
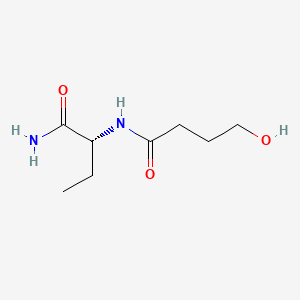
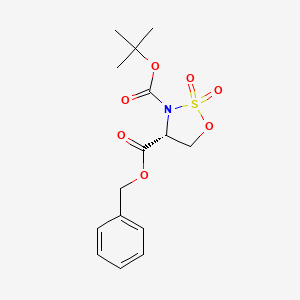
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
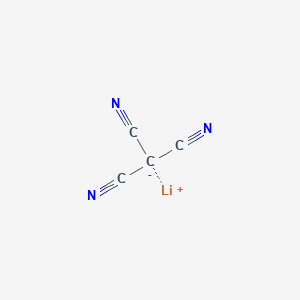
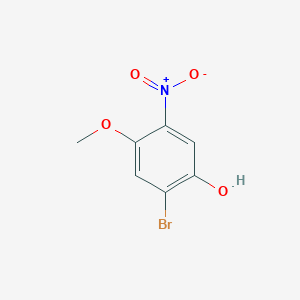
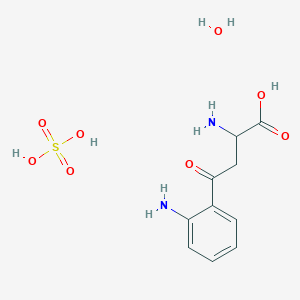
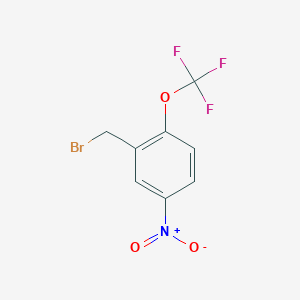
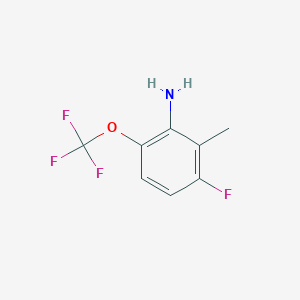
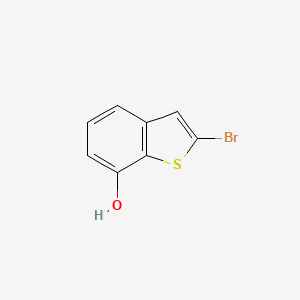
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
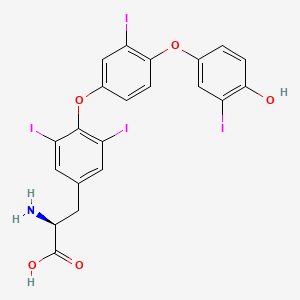
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
